benzo[d][1,2,3]thiadiazol-4-aMine
Overview
Description
Benzo[d][1,2,3]thiadiazol-4-aMine is a heterocyclic compound containing a benzene ring fused with a thiadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various biological targets, including protein kinases like braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth and proliferation .
Mode of Action
It’s known that similar compounds can inhibit the activity of their target enzymes, thereby disrupting the associated biochemical pathways . The inhibition of these enzymes can lead to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
For instance, the inhibition of BRAF and VEGFR-2 can disrupt the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation .
Result of Action
Similar compounds have been shown to exhibit antiproliferative effects, likely due to their inhibition of key enzymes involved in cell growth and proliferation .
Action Environment
The action, efficacy, and stability of benzo[d][1,2,3]thiadiazol-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and reactivity. Additionally, the presence of other molecules can affect the compound’s ability to reach and interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,2,3]thiadiazol-4-aMine typically involves the reaction of 2-aminobenzenethiol with nitrous acid, leading to the formation of the thiadiazole ring. The reaction is carried out under acidic conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-4-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-4-aMine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the benzene fusion.
Benzothiazole: Contains a benzene ring fused with a thiazole ring, differing in the position of the nitrogen atoms.
Benzimidazole: Features a benzene ring fused with an imidazole ring, differing in the heteroatoms present.
Uniqueness
Benzo[d][1,2,3]thiadiazol-4-aMine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,2,3-benzothiadiazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVOJWYFIZPCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.